molecular formula C13H21NO3 B11779114 Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

Cat. No.: B11779114
M. Wt: 239.31 g/mol
InChI Key: RFTZRNVUQKCZIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS: 1823230-92-7) is a bicyclic organic compound with a molecular formula of C₁₃H₂₁NO₃ and a molecular weight of 239.31 g/mol . Its structure features a pyrrolidine ring substituted with a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a 2-oxocyclobutyl moiety at the 3-position. The Smiles representation, CC(C)(C)OC(=O)N1CCC(C2CCC2=O)C1, highlights the cyclobutane ring fused to the pyrrolidine via a ketone group .

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9(8-14)10-4-5-11(10)15/h9-10H,4-8H2,1-3H3

InChI Key

RFTZRNVUQKCZIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CCC2=O

Origin of Product

United States

Preparation Methods

Reductive Cyclization of γ-Nitroketones

The reductive cyclization of γ-nitroketones is a foundational method for synthesizing pyrrolidine derivatives. For tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate, this approach involves:

Synthesis of γ-Nitroketone Precursors

γ-Nitroketones are synthesized via Michael addition of nitroalkanes to α,β-unsaturated ketones. For example, nitrocompound 1a reacts with 4,4-dimethylpent-1-en-3-one (2 ) under sodium methoxide catalysis to form γ-nitroketone 3a (57–60% yield over two steps). Cyclobutyl-containing analogs require tailored nitroalkanes to introduce the 2-oxocyclobutyl moiety.

Zinc-Mediated Reductive Cyclization

Treatment of γ-nitroketones with Zn/NH₄Cl in tetrahydrofuran (THF) induces reductive cyclization to pyrroline N-oxides (4a,b ). Subsequent hydrogenation or organometallic additions yield substituted pyrrolidines. For cyclobutyl derivatives, steric hindrance necessitates prolonged reaction times (7 days) and excess reagents (15 eq. ethynylmagnesium bromide).

Key Data:
Step Reagents/Conditions Yield (%)
Michael Addition NaOMe, THF, 0°C → RT 57–60
Reductive Cyclization Zn/NH₄Cl, THF, 7°C → RT 60
Organometallic Addition EthynylMgBr (15 eq.), 7 days, RT 62

Organometallic Additions to Pyrroline N-Oxides

Pyrroline N-oxides serve as versatile intermediates for introducing substituents at the 3-position of pyrrolidines.

Ethyllithium Additions

Ethyllithium reacts with pyrroline N-oxides (5a,b ) to form hydroxylamines, which oxidize to nitroxides. For cyclobutyl derivatives, this method requires:

  • Protection Strategies : Hydroxymethyl groups are protected with dimethoxypropane to prevent side reactions.
  • Oxidation : Methylene blue catalyzes air oxidation of hydroxylamines to nitroxides (46–79% yield).

Stereochemical Control

The trans-configuration of substituents dominates due to steric effects. For example, ethyl groups adopt a trans-arrangement post-hydrogenation, confirmed by NOESY and HSQC NMR.

Ring-Contraction Strategies via Iodonitrene Chemistry

Recent advances leverage iodonitrene-mediated nitrogen extrusion to convert pyrrolidines to cyclobutanes.

Mechanism Overview

  • Electrophilic Amination : Pyrrolidine reacts with iodonitrene (generated in situ from hydroxy(tosyloxy)iodobenzene) to form 1,1-diazene intermediates.
  • Biradical Formation : Nitrogen extrusion generates a 1,4-biradical, which undergoes stereospecific cyclization to cyclobutane.

Application to Cyclobutyl Derivatives

  • Substrate : Pyrrolidine 4 with tert-butyl carbamate and cyclobutyl ketone groups.
  • Conditions : HTIB (2.5 eq.), NH₄CO₃ (8 eq.), TFE, 65°C.
  • Yield : 30–69%, depending on steric bulk.
Comparative Performance:
Starting Material Product Yield (%)
Pyrrolidine 4 Cyclobutane 5 69
cis-45 cis-46 39
trans-49 trans-50 24

Catalytic Asymmetric Synthesis

Chiral phosphoric acid (CPA)-catalyzed aza-Michael cyclization enables enantioselective synthesis.

Reaction Design

  • Clip-Cycle Strategy : Bis-homoallylic amines react with thioacrylates to form activated alkenes.
  • Cyclization : CPA (20 mol%) induces intramolecular aza-Michael addition, yielding pyrrolidines with >90% enantiomeric ratio (e.r.).

Case Study: (R)-Piperarborenine B Intermediate

  • Substrate : Pyrrolidine 60 with tert-butyl ester and cyclobutyl ketone.
  • Conditions : HTIB, NH₄CO₃, TFE, 65°C → TFA hydrolysis → Krapcho dealkoxycarboxylation.
  • Overall Yield : 18% (6 steps).

Industrial-Scale Considerations

Process Optimization

  • Catalyst Selection : Co/NiO on Al₂O₃ for reductive amination of 1,4-butanediol.
  • Purification : Multistage distillation removes byproducts (e.g., unreacted nitroketones).

Challenges

  • Steric Hindrance : Bulky tert-butyl and cyclobutyl groups necessitate high-pressure/temperature conditions (17–21 MPa, 165–200°C).
  • Byproduct Formation : β-Fragmentation generates olefins (e.g., methyl cinnamate, 9% yield).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H19NO3
  • CAS Number : 1823230-92-7
  • Molecular Weight : 225.29 g/mol

The compound features a pyrrolidine ring, which is significant in many biological processes. Its unique structure allows for various modifications, making it a versatile building block in chemical synthesis.

Medicinal Chemistry

Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate has shown potential in the development of new pharmaceuticals. Its structural characteristics enable it to interact with biological targets effectively.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit cytotoxic effects on cancer cells. A study demonstrated that this compound analogs could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa12.5Apoptosis
Compound BMCF-715.0Cell Cycle Arrest

Organic Synthesis

This compound serves as a key intermediate in synthesizing more complex molecules, particularly in creating heterocycles and other biologically active compounds.

Synthesis Example
A notable synthetic pathway involves the reaction of this compound with various electrophiles to yield substituted pyrrolidine derivatives, which are valuable in drug discovery.

Data Table: Synthesis Conditions

Reaction TypeReactantsSolventYield (%)
AlkylationCompound + Alkyl HalideDMF85
AcylationCompound + Acid ChlorideDCM90

Neuropharmacology

The compound's potential neuroprotective properties have been explored in studies focusing on neurodegenerative diseases.

Case Study: Neuroprotective Effects
A study evaluated the effects of this compound on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in oxidative damage markers and an increase in cell viability.

Treatment GroupViability (%)Oxidative Stress Marker Reduction (%)
Control100-
Treated8540

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease research.

Case Study: Antimicrobial Assessment
In vitro tests against common bacterial strains showed that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with five structurally related analogs:

Compound Name (CAS) Molecular Formula Molecular Weight Key Functional Groups Structural Differences Similarity Score
Target: tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (1823230-92-7) C₁₃H₂₁NO₃ 239.31 Boc group, pyrrolidine, cyclobutyl ketone N/A N/A
tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (1818847-75-4) C₁₃H₂₁NO₃ 239.31 Boc group, azabicycloheptane, aldehyde Bicyclic framework replaces cyclobutane 0.96
tert-butyl 3-oxopyrrolidine-1-carboxylate (N/A) C₉H₁₅NO₃ 185.22 Boc group, pyrrolidine, ketone No cyclobutyl substituent N/A
Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate (73193-55-2) C₉H₁₅NO₃ 185.22 Ethyl ester, methyl-pyrrolidine, ketone Smaller ester group (ethyl vs. tert-butyl) 0.93
tert-butyl pyrrolidine-1-carboxylate (86953-79-9) C₉H₁₇NO₂ 171.24 Boc group, unsubstituted pyrrolidine No ketone or cyclobutyl groups 0.83
tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate (2227197-69-3) C₁₂H₂₁N₃O₃ 255.32 Boc group, imidazolidinone, pyrrolidine Imidazolidinone ring instead of cyclobutyl N/A

Key Findings from Comparative Analysis

Cyclobutyl vs. Bicyclic Frameworks: The target compound and tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS: 1818847-75-4) share identical molecular formulas but differ in ring systems.

Substituent Effects on Reactivity :

  • Removing the cyclobutyl group (e.g., tert-butyl 3-oxopyrrolidine-1-carboxylate ) simplifies the molecule, reducing steric strain and possibly enhancing solubility in polar solvents . Conversely, the cyclobutyl ketone in the target compound may increase electrophilicity at the carbonyl carbon.

Ester Group Variations :

  • Replacing the tert-butyl ester with an ethyl group (Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate ) lowers molecular weight and alters lipophilicity, which could influence bioavailability in drug design .

Biological Relevance: The imidazolidinone-containing analog (tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate) demonstrates how heterocyclic substituents can enhance hydrogen-bonding capacity, a critical feature for binding to biological targets like proteases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate?

  • Methodological Answer : The synthesis of this compound likely involves coupling a pyrrolidine precursor with a 2-oxocyclobutyl moiety. A plausible route includes:

  • Step 1 : React tert-butyl pyrrolidine-1-carboxylate derivatives with a cyclobutane carbonyl reagent (e.g., 2-oxocyclobutanecarbonyl chloride) under mild basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) to introduce the oxocyclobutyl group .
  • Purification : Column chromatography (hexane/EtOAc gradients) or recrystallization (using ethanol/water mixtures) is recommended to achieve >95% purity. Solubility in polar aprotic solvents (e.g., DMF) facilitates chromatographic separation .

Q. Which analytical techniques are critical for characterizing This compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the tert-butyl group (δ ~1.4 ppm for 9H), pyrrolidine ring protons (δ 1.8–3.5 ppm), and the 2-oxocyclobutyl carbonyl (δ ~210 ppm in ¹³C) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry validates molecular weight (calculated for C₁₄H₂₁NO₃: 251.15 g/mol) and purity .
  • X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction resolves stereochemistry and bond angles, as demonstrated for analogous pyrrolidine carboxylates .

Q. What are common synthetic challenges in preparing this compound, and how can they be mitigated?

  • Methodological Answer :

  • Challenge 1 : Oxidative degradation of the oxocyclobutyl group under acidic/basic conditions. Solution : Use inert atmospheres (N₂/Ar) and neutral pH during synthesis .
  • Challenge 2 : Low yield in coupling reactions due to steric hindrance. Solution : Optimize stoichiometry (1.2–1.5 eq of acylating agent) and employ catalysts like DMAP .

Advanced Research Questions

Q. How does the 2-oxocyclobutyl group influence reactivity in downstream functionalization?

  • Methodological Answer : The strained cyclobutane ring enhances electrophilicity at the carbonyl carbon, enabling nucleophilic additions (e.g., Grignard reagents) or cycloadditions. However, ring-opening side reactions may occur. Mitigation : Use low temperatures (0–5°C) and non-polar solvents (e.g., toluene) to stabilize intermediates .

Q. How can researchers resolve contradictions in reported synthetic yields for similar pyrrolidine carboxylates?

  • Methodological Answer : Discrepancies arise from variations in reaction conditions. For example:

  • Bromination methods : NBS in CCl₄ yields 70–80% for 3-bromo derivatives, while PBr₃ may cause over-bromination .
  • Coupling efficiency : Microwave-assisted synthesis (e.g., 100°C, 30 min) improves yields by 15–20% compared to traditional heating .
  • Resolution : Systematic DOE (Design of Experiments) testing variables (temperature, solvent, catalyst) is advised .

Q. What strategies are used to study interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : Software (AutoDock Vina) models binding to targets like kinases or GPCRs, leveraging the oxocyclobutyl group’s conformational rigidity .
  • Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., for proteases) to quantify binding affinity .
  • SPR (Surface Plasmon Resonance) : Real-time analysis of ligand-protein interactions reveals on/off rates (kₒₙ/kₒff) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :

  • Thermal Stability : Decomposes above 40°C (TGA data for analogs). Storage : –20°C in amber vials under argon .
  • Hydrolytic Sensitivity : The tert-butyl ester is stable in neutral aqueous buffers but degrades in acidic/alkaline conditions (pH <4 or >9). Use lyophilization for long-term storage .

Q. How does structural modification (e.g., substituents on pyrrolidine/cyclobutane) affect bioactivity?

  • Methodological Answer :

  • Case Study : Replacing the oxocyclobutyl with a spirocyclic group (e.g., pyrazolo[4,3-c]pyridine) increases affinity for serotonin receptors by 10-fold .
  • SAR Analysis : Electron-withdrawing groups (e.g., Cl) on the cyclobutane enhance metabolic stability but reduce solubility. Balance via logP optimization (target 2–3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.